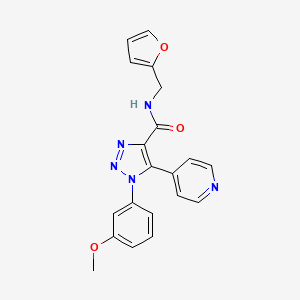

N-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Description

N-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O3/c1-27-16-5-2-4-15(12-16)25-19(14-7-9-21-10-8-14)18(23-24-25)20(26)22-13-17-6-3-11-28-17/h2-12H,13H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMOIQLIOYCIDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CO3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

Formation of the triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. The reaction involves the use of an azide and an alkyne to form the 1,2,3-triazole ring.

Attachment of the furan-2-ylmethyl group: This step involves the reaction of the triazole intermediate with a furan-2-ylmethyl halide under basic conditions.

Introduction of the 3-methoxyphenyl group: This can be done through a nucleophilic substitution reaction where the triazole intermediate reacts with a 3-methoxyphenyl halide.

Incorporation of the pyridin-4-yl group: This step involves the reaction of the triazole intermediate with a pyridin-4-yl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furanone derivative.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Furanone derivatives.

Reduction: Amines.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

- Molecular Formula : C19H17N3O3

- Molecular Weight : 335.4 g/mol

- IUPAC Name : N-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

- CAS Number : 1326905-51-4

Structure Analysis

The compound features a triazole ring fused with a furan and pyridine moiety. This unique structure contributes to its biological activity by facilitating interactions with various biological targets.

Antimicrobial Activity

This compound has shown significant antimicrobial properties. Research indicates that triazole derivatives exhibit activity against a range of pathogens including bacteria and fungi. For instance, compounds similar to this triazole have been tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anticancer Properties

Triazoles are known for their potential anticancer effects. Studies have reported that derivatives of triazole can inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest. Specific derivatives have shown promising results in inhibiting cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) . The incorporation of the furan and methoxyphenyl groups may enhance these effects by increasing lipophilicity and improving cellular uptake.

Neuroprotective Effects

Recent studies suggest that triazole compounds may also possess neuroprotective properties. They have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases like Alzheimer's . For example, one study highlighted that certain triazole derivatives exhibited selective inhibition of BuChE with high potency .

Anti-inflammatory Activity

Inflammation plays a crucial role in various chronic diseases, including arthritis and cardiovascular diseases. Compounds based on the triazole framework have demonstrated anti-inflammatory effects in preclinical models by downregulating pro-inflammatory cytokines . This suggests potential applications in treating inflammatory conditions.

Case Study 1: Antimicrobial Efficacy

A series of synthesized triazole derivatives were tested for their antimicrobial activity against multiple strains of bacteria. The results indicated that specific compounds exhibited MIC values lower than those of conventional antibiotics, indicating a potential for development into new antimicrobial agents .

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The compound was found to induce apoptosis in MCF-7 cells with an IC50 value significantly lower than traditional chemotherapeutics .

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

N-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a pyridin-3-yl group instead of a pyridin-4-yl group.

N-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a pyridin-2-yl group instead of a pyridin-4-yl group.

Uniqueness

N-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Biological Activity

N-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant data and findings from diverse sources.

Synthesis of the Compound

The synthesis of triazole derivatives typically involves the use of click chemistry, specifically the Huisgen azide-alkyne cycloaddition reaction. The target compound can be synthesized through a multi-step process involving the formation of the triazole ring followed by functionalization with various substituents such as furan and methoxy groups. This methodology not only enhances the yield but also allows for the modification of biological properties.

Anticancer Activity

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer properties. Specifically, studies have demonstrated that triazole derivatives can inhibit cell proliferation in various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).

- IC50 Values : Compounds similar to this compound have shown IC50 values ranging from 1.1 μM to 2.6 μM against these cell lines, indicating potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .

Antimicrobial Activity

In addition to anticancer effects, triazole derivatives have been evaluated for their antimicrobial properties. The compound has shown activity against common pathogens such as:

- Bacteria : Escherichia coli and Staphylococcus aureus.

The antimicrobial efficacy is often assessed using minimum inhibitory concentration (MIC) assays, where lower MIC values correlate with higher potency .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Triazole compounds often inhibit key enzymes involved in cancer cell proliferation and survival. For example, thymidylate synthase inhibition has been noted in related compounds .

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds may influence ROS levels within cells, contributing to their cytotoxic effects .

- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest at specific phases, further contributing to their anticancer efficacy .

Case Studies

Several studies have documented the biological activity of triazole-containing compounds:

Q & A

Basic: What are the key synthetic routes for N-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves multi-step protocols:

- Step 1 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core.

- Step 2 : Amide coupling using carbodiimide reagents (e.g., EDC/HOBt) between the triazole-carboxylic acid and furan-2-ylmethylamine.

- Step 3 : Purification via column chromatography or HPLC, with structural confirmation by -/-NMR and high-resolution mass spectrometry (HRMS) .

- Optimization Note : Use of polar aprotic solvents (e.g., DMF, acetonitrile) and bases like KCO enhances reaction efficiency .

Basic: How is the compound characterized post-synthesis?

- Nuclear Magnetic Resonance (NMR) : -NMR identifies proton environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm, furanyl protons at δ 6.3–7.4 ppm).

- X-ray Crystallography : SHELXL refines crystal structures to determine bond lengths/angles (e.g., triazole ring planarity) .

- HPLC Purity : Reverse-phase C18 columns with UV detection ensure ≥95% purity .

Advanced: How to resolve contradictions between spectroscopic and crystallographic data?

- Case Example : Discrepancies in dihedral angles (NMR vs. X-ray) arise from solution vs. solid-state conformations. Use DFT calculations (e.g., Gaussian) to model solution-phase geometry and compare with crystallographic data from SHELXL-refined structures .

Advanced: What computational methods predict the compound’s biological target interactions?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to kinases or GPCRs, leveraging pyridinyl and methoxyphenyl motifs as pharmacophores .

- MD Simulations : GROMACS assesses stability of ligand-target complexes over 100-ns trajectories .

Advanced: How to design SAR studies for this triazole-carboxamide derivative?

- Variable Substituents : Replace furan-2-ylmethyl with benzyl or substituted alkyl groups to assess steric/electronic effects on bioactivity.

- Control Experiments : Compare IC values against unmodified triazole analogs in enzyme inhibition assays (e.g., COX-2 or CYP450) .

Advanced: What strategies mitigate poor aqueous solubility during in vitro assays?

- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity.

- Prodrug Design : Introduce phosphate or PEG groups at the carboxamide nitrogen to enhance hydrophilicity .

Advanced: How to validate crystallographic disorder in the triazole ring?

- SHELXL Refinement : Apply PART and SUMP instructions to model disordered regions. Validate using R/wR residuals (<0.05) and electron density maps (e.g., ORTEP for Windows) .

Advanced: What in vitro models assess its anti-inflammatory potential?

- NF-κB Luciferase Assay : Transfect RAW264.7 macrophages with NF-κB reporter plasmids; measure luminescence after LPS stimulation.

- Cytokine Profiling : ELISA quantifies TNF-α/IL-6 suppression at 10–100 µM doses .

Advanced: How does the furan moiety influence metabolic stability?

- Microsomal Assays : Incubate with human liver microsomes (HLMs) and NADPH. Monitor depletion via LC-MS/MS. Furan rings may undergo CYP3A4-mediated oxidation, requiring deuteration or fluorination to block metabolic hotspots .

Advanced: How to benchmark this compound against FDA-approved triazole drugs?

- Pharmacokinetic Comparison : Measure logP (octanol-water), plasma protein binding (equilibrium dialysis), and clearance rates in rodent models.

- Structural Analogues : Compare with Voriconazole (antifungal) or Letrozole (aromatase inhibitor) for shared binding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.